molecular formula C9H11N2NaO2 B2846887 Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197055-33-5

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate

Cat. No.: B2846887
CAS No.: 2197055-33-5
M. Wt: 202.189
InChI Key: JAWSWJURZORHBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate is a chemical compound that has garnered attention in scientific research due to its diverse range of applications This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 2-chloro-4-(dimethylamino)pyridine with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium acetate in ethanol.

Major Products Formed

Scientific Research Applications

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to interact with biological molecules, while the acetate moiety facilitates its solubility and transport within biological systems. The compound can modulate enzyme activity and influence various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Known for their biological activity and use in medicinal chemistry.

    Cyanoacetamide derivatives: Utilized in the synthesis of heterocyclic compounds with diverse biological activities.

    Polysubstituted pyran derivatives: Exhibiting a wide range of pharmacological properties .

Uniqueness

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate stands out due to its unique combination of a pyridine ring with a dimethylamino group and an acetate moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

sodium;2-[4-(dimethylamino)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Na/c1-11(2)8-3-4-10-7(5-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWSWJURZORHBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.